L-4-Bromophenylglycine
Description
L-4-Bromophenylglycine (C₈H₈BrNO₂) is a halogenated derivative of phenylglycine, where a bromine atom is substituted at the para position of the phenyl ring. This modification confers distinct electronic and steric properties, making it valuable in pharmaceutical and organic synthesis. The bromine atom enhances molecular polarizability and stability, which can influence binding affinity in drug design and catalytic interactions in asymmetric synthesis .
Structurally, the compound retains the glycine backbone (NH₂-CH₂-COOH) but incorporates a bromophenyl group, which affects its solubility (low in water, moderate in polar organic solvents) and crystalline nature. Its molecular weight is approximately 230 g/mol, and its melting point is expected to be high due to strong intermolecular halogen interactions in the solid state .
Properties
Molecular Weight |
230.06 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Para-Substituted Phenylglycine Derivatives
| Compound Name | Substituent | Molecular Weight (g/mol) | Predicted Solubility | Melting Point Trend | Key Applications |
|---|---|---|---|---|---|
| This compound | -Br | ~230 | Low in water | High | Pharmaceuticals, catalysts |
| L-4-Chlorophenylglycine | -Cl | ~185 | Moderate | Moderate | Agrochemicals, intermediates |
| L-4-Fluorophenylglycine | -F | ~169 | Higher in water | Lower | PET imaging, biologics |
| L-4-Iodophenylglycine | -I | ~277 | Very low | Very high | Radiolabeling, diagnostics |
| L-4-Nitrophenylglycine | -NO₂ | ~196 | Low | High | Explosives, redox chemistry |
| L-4-Methoxyphenylglycine | -OCH₃ | ~181 | Moderate in organics | Moderate | Organic synthesis, ligands |
Key Findings
Halogen Effects :
- Size and Polarizability : Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å, F: 0.64 Å) increases steric bulk and polarizability, enhancing van der Waals interactions. This makes this compound more thermally stable than its chloro and fluoro analogs, favoring solid-phase reactions .
- Electronegativity : Fluorine’s high electronegativity (3.98) enhances hydrogen bonding, improving aqueous solubility compared to bromine (2.96), which prioritizes lipid solubility .
Functional Group Influence: Nitro Group (-NO₂): The electron-withdrawing nitro group in L-4-Nitrophenylglycine increases acidity (pKa ~1-2) and redox activity, making it suitable for explosive precursors or electron-deficient catalysts. Methoxy Group (-OCH₃): The electron-donating methoxy group improves solubility in organic solvents and stabilizes charge-transfer complexes, useful in ligand design .
Applications: Pharmaceuticals: Bromine’s heavy atom effect makes this compound a candidate for X-ray crystallography in drug discovery (see ).
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